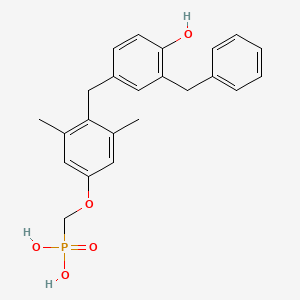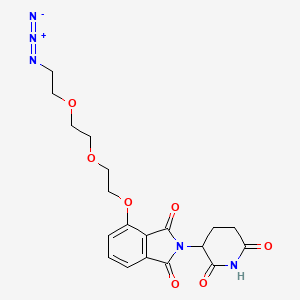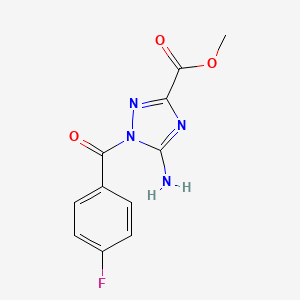
FXIIa-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FXIIa-IN-4 is a potent inhibitor of Factor XIIa, a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. Factor XIIa is involved in the initiation of the coagulation cascade, which ultimately leads to the formation of a blood clot. Inhibitors of Factor XIIa, such as this compound, are of significant interest in the field of anticoagulation therapy because they offer the potential to prevent thrombosis without increasing the risk of bleeding .
Preparation Methods
The synthesis of FXIIa-IN-4 involves several steps, including the preparation of key intermediates and their subsequent coupling to form the final product. The synthetic route typically starts with the preparation of a triazole-based intermediate, which is then coupled with other functional groups to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
FXIIa-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of the original compound with modified functional groups .
Scientific Research Applications
FXIIa-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of blood coagulation and the role of Factor XIIa in this process. In biology, it is used to investigate the effects of Factor XIIa inhibition on cellular processes and signaling pathways. In medicine, this compound is being explored as a potential therapeutic agent for the prevention and treatment of thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism. In industry, it may be used in the development of new anticoagulant drugs and diagnostic reagents .
Mechanism of Action
The mechanism of action of FXIIa-IN-4 involves the inhibition of Factor XIIa activity. Factor XIIa is a serine protease that cleaves and activates downstream proteins in the coagulation cascade, leading to the formation of a blood clot. This compound binds to the active site of Factor XIIa, preventing it from interacting with its substrates and thereby inhibiting its proteolytic activity. This inhibition disrupts the coagulation cascade and prevents the formation of blood clots .
Comparison with Similar Compounds
FXIIa-IN-4 is unique among Factor XIIa inhibitors due to its high potency and selectivity. Similar compounds include other triazole-based inhibitors, such as compounds 8 and 22, which have also been shown to inhibit Factor XIIa activity. this compound stands out due to its superior selectivity and efficacy in preventing thrombosis without increasing the risk of bleeding .
Properties
Molecular Formula |
C11H9FN4O3 |
|---|---|
Molecular Weight |
264.21 g/mol |
IUPAC Name |
methyl 5-amino-1-(4-fluorobenzoyl)-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H9FN4O3/c1-19-10(18)8-14-11(13)16(15-8)9(17)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14,15) |
InChI Key |
QNTCVNPVIFKZJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=N1)N)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


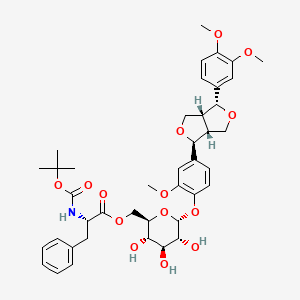
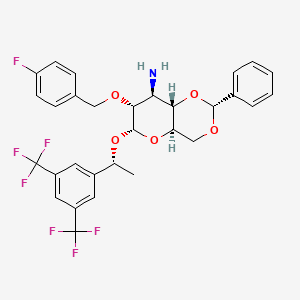
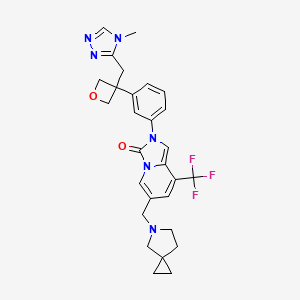
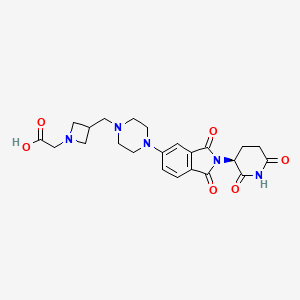
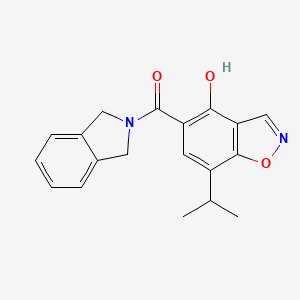
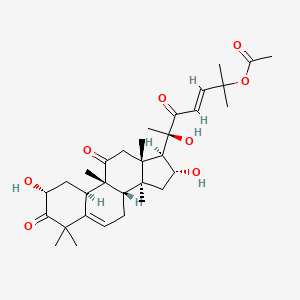
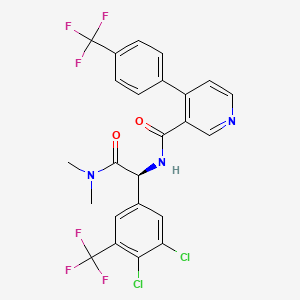
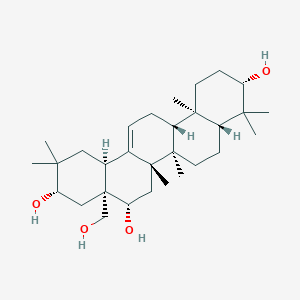
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
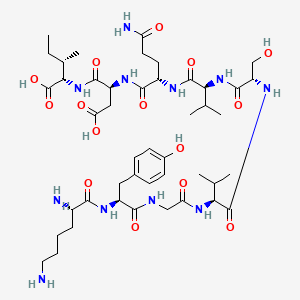
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
